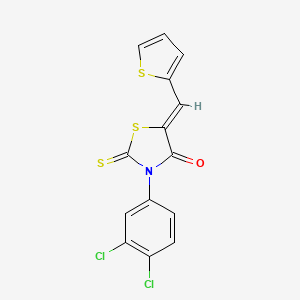

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one (rhodanine) family, a heterocyclic scaffold renowned for its bioactivity in medicinal chemistry. This derivative features a 3,4-dichlorophenyl group at position 3 and a thiophen-2-ylmethylene substituent at position 5 (Z-configuration).

Properties

IUPAC Name |

(5Z)-3-(3,4-dichlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NOS3/c15-10-4-3-8(6-11(10)16)17-13(18)12(21-14(17)19)7-9-2-1-5-20-9/h1-7H/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJPGABRZSRATC-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinone derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a potential therapeutic agent. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.

Industry

Industrially, (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs):

- Bulkier Substituents:

- Heteroaromatic vs. Aromatic Substituents:

Physicochemical Properties

Biological Activity

(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is with a molecular weight of approximately 341.24 g/mol. The presence of the thiazolidinone core contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer effects. In particular, (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one has been evaluated for its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's efficacy against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines. The results indicated:

- HepG2 : IC50 value of 5.12 ± 0.8 μM

- A549 : IC50 value of 7.45 ± 1.1 μM

These findings suggest that the compound exhibits potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It showed significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies using the agar well diffusion method revealed:

- Staphylococcus aureus : MIC of 20 μg/mL

- Escherichia coli : MIC of 25 μg/mL

These results indicate that (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one could serve as a potential antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been explored through various models. The compound was tested in a carrageenan-induced paw edema model in rats, showing a reduction in inflammation comparable to standard anti-inflammatory drugs.

In Vivo Study Results

- Control Group : Significant swelling observed

- Treatment Group : Reduction in paw swelling by approximately 40% after administration

This suggests that the compound possesses notable anti-inflammatory properties .

The biological activities of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one are attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.